4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748850
InChI: InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3/b11-7-
SMILES:
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone

CAS No.:

Cat. No.: VC15748850

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone -

Specification

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
IUPAC Name N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine
Standard InChI InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3/b11-7-
Standard InChI Key JWRGEPOIPOSDQN-XFFZJAGNSA-N
Isomeric SMILES CN(C)/N=C\C1=CC=C(C=C1)Cl
Canonical SMILES CN(C)N=CC1=CC=C(C=C1)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Chlorobenzenecarbaldehyde N,N-dimethylhydrazone, systematically named N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine, features a chlorobenzaldehyde moiety linked to a dimethylhydrazone group. The Z-configuration of the hydrazone bond is confirmed by its isomeric SMILES notation: CN(C)/N=C\C1=CC=C(C=C1)Cl. This stereochemistry influences its reactivity, particularly in cyclization and coordination reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₁ClN₂
Molecular Weight182.65 g/mol
IUPAC NameN-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine
InChI KeyJWRGEPOIPOSDQN-XFFZJAGNSA-N
Canonical SMILESCN(C)N=CC1=CC=C(C=C1)Cl
PubChem CID5374885

The compound’s planar aromatic system and electron-withdrawing chlorine substituent enhance its suitability as a ligand or intermediate in heterocyclic synthesis .

Synthesis and Purification

Condensation Reaction Mechanism

The synthesis involves refluxing equimolar amounts of 4-chlorobenzaldehyde and N,N-dimethylhydrazine in ethanol or methanol. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond. Typical yields exceed 70%, with purification achieved through recrystallization from non-polar solvents .

Table 2: Synthetic Parameters

ParameterCondition
Reactants4-Chlorobenzaldehyde, N,N-Dimethylhydrazine
SolventEthanol/Methanol
TemperatureReflux (~78°C for ethanol)
Reaction Time4–6 hours
Purification MethodRecrystallization (Hexane/Ethyl Acetate)

Scalability and Industrial Production

While laboratory-scale synthesis is straightforward, industrial production requires optimized conditions to minimize byproducts like unreacted aldehydes or hydrazine derivatives. Suppliers such as Absin Bioscience and Matrix Scientific offer the compound in gram-to-kilogram quantities, indicating established protocols for large-scale synthesis .

Physicochemical Properties

Thermal and Spectral Profiles

The compound exhibits a sharp melting point (67–68°C) , consistent with its crystalline purity. Fourier-transform infrared (FTIR) spectra reveal characteristic stretches:

  • N–H (hydrazone): ~3300 cm⁻¹

  • C=N: ~1600 cm⁻¹

  • C–Cl: ~750 cm⁻¹

UV-Vis spectroscopy shows strong absorption at 270–290 nm due to the conjugated π-system .

Solubility and Stability

4-Chlorobenzenecarbaldehyde N,N-dimethylhydrazone is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform. It is stable under inert atmospheres but may hydrolyze in acidic or alkaline aqueous media, regenerating the parent aldehyde and hydrazine .

Research Applications

Organic Synthesis and Catalysis

The compound serves as a precursor for heterocycles such as pyrazoles and indoles. For example, its reaction with α,β-unsaturated ketones under basic conditions yields substituted pyrazolines, which are valuable in pharmaceutical synthesis .

Analytical Methods

Chromatographic Techniques

Gas chromatography (GC) on DB-1 or DB-624 columns resolves the compound from impurities, with retention times comparable to chlorinated aromatics . High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases achieves baseline separation.

Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 182, with fragmentation patterns corresponding to loss of Cl (35/37 amu) and N(CH₃)₂ (45 amu).

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